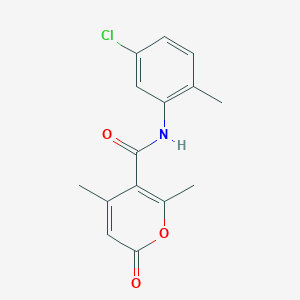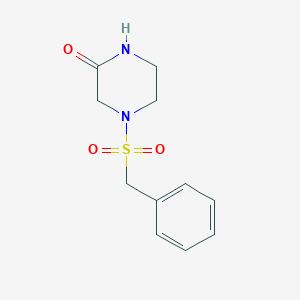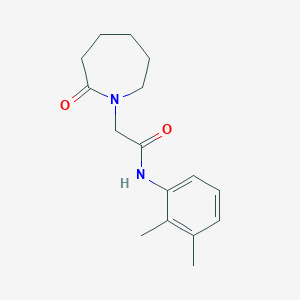![molecular formula C12H13BrN2O2 B7473614 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as BRIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells. It has been suggested that 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may interact with DNA or RNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been reported to inhibit the activity of specific enzymes and proteins, including topoisomerase II and tubulin. Physiologically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential direction is the development of new 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased efficacy and reduced toxicity. Another direction is the exploration of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a building block for the synthesis of novel materials with unique properties, such as optical or electronic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method is relatively easy and yields high purity and yield. 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth. While there are some limitations to its use in lab experiments, there are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Synthesis Methods
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with ethyl acetoacetate, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Scientific Research Applications
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been explored as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDVNWCSRMJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)







